N-(naphthalen-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide
Description
Properties
IUPAC Name |
N-naphthalen-2-yl-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-19(21-16-10-9-14-5-1-2-6-15(14)13-16)11-12-22-17-7-3-4-8-18(17)25-20(22)24/h1-10,13H,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRXKGHUBZMKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(naphthalen-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide is a compound that has garnered attention in scientific research due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, while also providing insights into its molecular structure and synthesis.
Molecular Structure and Properties
The compound features a naphthalene moiety linked to a benzothiazole group via a propanamide chain. The presence of these aromatic systems suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Key Features:
- Naphthalene Group: Contributes to hydrophobic interactions.
- Benzothiazole Group: Known for bioactivity, often involved in drug design.
- Propanamide Linkage: Enhances solubility and stability.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A related study highlighted that 3-hydroxy-N-(substituted phenyl)-4-oxothiazolidin derivatives demonstrated strong antimicrobial activity, suggesting that similar structures may yield comparable results with the target compound .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been explored through various assays. Research indicates that thiazole derivatives can significantly reduce inflammation markers in vivo. For example, thiazole derivatives were tested for their anti-inflammatory properties and were found to exhibit notable efficacy in reducing edema in animal models . This suggests that this compound may also possess similar anti-inflammatory capabilities.
Anticancer Activity
The anticancer potential of compounds containing naphthalene and benzothiazole moieties has been documented. Studies indicate that such compounds can act as sensitizers in cancer therapies, enhancing the efficacy of standard treatments like cisplatin . Molecular docking studies reveal that these compounds may interact with key proteins involved in tumor progression, indicating their potential as therapeutic agents .
Summary of Research Findings
Case Studies
- Antimicrobial Evaluation : A study synthesized several benzothiazole derivatives and evaluated their antimicrobial activities against common pathogens. The findings indicated that certain derivatives exhibited MIC values lower than standard antibiotics, showcasing their potential as alternative treatments.
- Anti-inflammatory Assessment : In vivo experiments using rat models demonstrated that a related compound significantly reduced paw edema when administered at specific dosages, indicating its therapeutic potential in treating inflammatory conditions.
Scientific Research Applications
N-(naphthalen-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide is a complex organic compound with a molecular formula of . It belongs to the class of amides and is characterized by a naphthalene moiety and a benzothiazole group linked by a propanamide chain.
Scientific Research Applications
While specific applications of this compound are currently limited, its structural features suggest potential uses in medicinal chemistry and related scientific fields.
Potential Therapeutic Applications
Research indicates that this compound may possess anti-inflammatory and analgesic properties. Compounds containing benzothiazole structures are known for their pharmacological activities, including anti-cancer and antimicrobial effects, suggesting that this compound may also possess therapeutic potential.
The dual aromatic system (naphthalene and benzothiazole) in this compound may contribute to enhanced biological activity compared to simpler analogs. Its unique combination of structural elements may allow for unique interactions with biological targets, potentially leading to novel therapeutic effects not observed in similar compounds.
Interaction Studies
Interaction studies involving this compound could focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies typically utilize techniques such as:
- X-ray crystallography
- NMR spectroscopy
- Surface plasmon resonance
Such studies help elucidate the mechanism of action and guide further development of this compound as a therapeutic agent.
Related Research
Comparison with Similar Compounds
Benzothiazol-2-one Derivatives
- 3-(2-Oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 2) : Structural Difference: Replaces naphthalen-2-yl with a 4-(trifluoromethyl)phenyl group. Synthetic Yield: 34%, lower than naphthalene analogues, suggesting steric or electronic challenges in coupling steps. Bioactivity: Demonstrated selectivity as a dopamine D2 receptor antagonist, highlighting the role of substituents in modulating CNS activity.
Naphthalene-Containing Compounds
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) :
- Structural Difference : Incorporates a triazole ring and acetamide linker instead of propanamide.
- Impact : The triazole enhances hydrogen-bonding capacity, while the shorter linker may reduce conformational flexibility.
- Synthetic Efficiency : Higher yield (82%) due to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust click chemistry method.
Benzoxazolinone Analogues
- N′-(Thiophen-2-ylmethylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (20) : Structural Difference: Replaces benzothiazol-2-one with benzoxazolinone and introduces a hydrazide linker. Impact: The oxygen atom in benzoxazolinone reduces electronegativity compared to sulfur in benzothiazol-2-one, affecting redox properties and metabolic stability.
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Analogues
Key Observations:
Anticonvulsant Activity
- rel-N-(4-chlorophenyl)-3-[(5aR,11bR)-2-oxo-5a,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-3(6H)-yl]propanamide : Structural Similarity: Shares a propanamide linker and thiazole core. Bioactivity: Exhibits anticonvulsant effects without analgesic properties, distinguishing it from opioids. The naphthalene analogue may exhibit enhanced blood-brain barrier penetration due to higher lipophilicity.
Dopamine Receptor Antagonism
- The naphthalene variant’s bulkier substituent may alter receptor binding kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
